Cas no 85661-09-2 (O-2-(4-chlorophenyl)ethylhydroxylamine)

O-2-(4-chlorophenyl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(4-chlorophenyl)ethylhydroxylamine
- Hydroxylamine, O-[2-(4-chlorophenyl)ethyl]-
- DTXSID80618041
- MFCD12912206
- O-[2-(4-Chlorophenyl)ethyl]hydroxylamine
- 85661-09-2
- EN300-1965427
- SY281852
- O-(4-chlorophenethyl)hydroxylamine
-
- MDL: MFCD12912206
- インチ: InChI=1S/C8H10ClNO/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4H,5-6,10H2
- InChIKey: LUTQLPWTVZDKQP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 171.0450916Da
- どういたいしつりょう: 171.0450916Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 35.3Ų
O-2-(4-chlorophenyl)ethylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1195735-1g |
O-(4-Chlorophenethyl)hydroxylamine |
85661-09-2 | 95% | 1g |
$855 | 2024-07-19 | |
Enamine | EN300-1965427-1.0g |
O-[2-(4-chlorophenyl)ethyl]hydroxylamine |
85661-09-2 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1965427-0.05g |
O-[2-(4-chlorophenyl)ethyl]hydroxylamine |
85661-09-2 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1965427-2.5g |
O-[2-(4-chlorophenyl)ethyl]hydroxylamine |
85661-09-2 | 2.5g |
$1370.0 | 2023-09-17 | ||
eNovation Chemicals LLC | Y1195735-1g |
O-(4-Chlorophenethyl)hydroxylamine |
85661-09-2 | 95% | 1g |
$855 | 2025-02-26 | |
eNovation Chemicals LLC | Y1195735-1g |
O-(4-Chlorophenethyl)hydroxylamine |
85661-09-2 | 95% | 1g |
$855 | 2025-02-20 | |
Enamine | EN300-1965427-0.25g |
O-[2-(4-chlorophenyl)ethyl]hydroxylamine |
85661-09-2 | 0.25g |
$642.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945170-1g |
o-(4-Chlorophenethyl)hydroxylamine |
85661-09-2 | 97% | 1g |
¥14047.00 | 2024-07-28 | |
Enamine | EN300-1965427-0.1g |
O-[2-(4-chlorophenyl)ethyl]hydroxylamine |
85661-09-2 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1965427-5.0g |
O-[2-(4-chlorophenyl)ethyl]hydroxylamine |
85661-09-2 | 5g |
$2858.0 | 2023-06-03 |
O-2-(4-chlorophenyl)ethylhydroxylamine 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
O-2-(4-chlorophenyl)ethylhydroxylamineに関する追加情報
O-2-(4-Chlorophenyl)ethylhydroxylamine (CAS No. 85661-09-2): A Comprehensive Overview
O-2-(4-Chlorophenyl)ethylhydroxylamine (CAS No. 85661-09-2) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in various therapeutic and diagnostic contexts. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and development of O-2-(4-Chlorophenyl)ethylhydroxylamine.
Chemical Structure and Properties
O-2-(4-Chlorophenyl)ethylhydroxylamine is an organic compound with the molecular formula C9H11ClNO. The compound features a chlorophenyl group attached to an ethyl chain, which is further substituted with a hydroxylamine moiety. This unique combination of functional groups imparts specific chemical properties that make it valuable in various applications. The presence of the chlorine atom on the phenyl ring enhances the compound's lipophilicity, while the hydroxylamine group provides reactivity and potential for forming stable complexes with metal ions.
The physical properties of O-2-(4-Chlorophenyl)ethylhydroxylamine include a melting point of approximately 50-55°C and a boiling point of around 180-185°C at standard pressure. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and acetone. These solubility characteristics make it suitable for use in both aqueous and organic reaction media.
Synthesis Methods
The synthesis of O-2-(4-Chlorophenyl)ethylhydroxylamine can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-chlorophenacyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product.
An alternative synthetic approach involves the reduction of an N-chloroacetamide derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method is particularly useful for preparing large quantities of the compound with high purity and minimal side products.
Biological Activities and Applications
O-2-(4-Chlorophenyl)ethylhydroxylamine has been extensively studied for its biological activities, which include antioxidant, anti-inflammatory, and neuroprotective properties. Recent research has shown that this compound can effectively scavenge free radicals and reduce oxidative stress in cellular systems. This makes it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant properties, O-2-(4-Chlorophenyl)ethylhydroxylamine has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in inflammatory conditions like arthritis and inflammatory bowel disease.
The neuroprotective effects of O-2-(4-Chlorophenyl)ethylhydroxylamine have also been explored in preclinical studies. Research has shown that it can protect neurons from damage caused by ischemia-reperfusion injury and neurotoxic agents such as glutamate. These neuroprotective properties make it a valuable candidate for the development of drugs targeting neurological disorders like Alzheimer's disease and Parkinson's disease.
Clinical Trials and Future Prospects
The promising biological activities of O-2-(4-Chlorophenyl)ethylhydroxylamine have led to its evaluation in several clinical trials. Early-phase clinical trials have focused on assessing its safety and tolerability in healthy volunteers and patients with various conditions. Preliminary results have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects.
Further clinical trials are currently underway to evaluate the efficacy of O-2-(4-Chlorophenyl)ethylhydroxylamine in treating specific diseases. These trials aim to provide robust evidence supporting its therapeutic potential and guide its development into a viable pharmaceutical product.
In conclusion, O-2-(4-Chlorophenyl)ethylhydroxylamine (CAS No. 85661-09-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it a valuable candidate for further investigation and development. As research continues to advance, we can expect to see more innovative applications of this compound in various therapeutic areas.
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